molecular formula C8H16ClNO4S2 B13620730 1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride

1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride

Cat. No.: B13620730
M. Wt: 289.8 g/mol
InChI Key: UVZKNQMMHYANCR-UHFFFAOYSA-N
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Description

1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H16ClNO4S2. It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride functional group (-SO2Cl). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagents. One common method is the reaction of 3-(dimethylsulfamoyl)propane-1-sulfonyl chloride with cyclopropane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation or hydrolysis.

Scientific Research Applications

1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the substitution of the chloride ion.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride: A closely related compound with similar reactivity.

    Cyclopropane-1-sulfonyl chloride: Another sulfonyl chloride derivative with a simpler structure.

    Dimethylsulfamoyl chloride: A simpler sulfonyl chloride compound without the cyclopropane ring.

Uniqueness

1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride is unique due to the presence of both a cyclopropane ring and a sulfonyl chloride group

Properties

Molecular Formula

C8H16ClNO4S2

Molecular Weight

289.8 g/mol

IUPAC Name

1-[3-(dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C8H16ClNO4S2/c1-10(2)15(11,12)7-3-4-8(5-6-8)16(9,13)14/h3-7H2,1-2H3

InChI Key

UVZKNQMMHYANCR-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CCCC1(CC1)S(=O)(=O)Cl

Origin of Product

United States

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